Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is an organic compound classified within the piperidine family, which are six-membered heterocyclic compounds containing one nitrogen atom. This compound features a benzene ring substituted with a methoxy group and a piperidine moiety, making it structurally significant in various chemical and biological applications. Its IUPAC name is methyl 4-(2-(4-piperidinyl)ethoxy)benzoate hydrochloride, and it has a molecular formula of C₁₅H₂₂ClNO₃ with a molecular weight of approximately 299.79 g/mol. This compound is often used in scientific research and pharmaceutical development due to its interesting properties and potential therapeutic effects .
Methods of Synthesis
The synthesis of methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride typically involves several steps, starting with the formation of the piperidine ring. One common synthetic route includes the reaction of 4-piperidinyl ethyl alcohol with methyl 4-methylbenzoate under acidic conditions. This process utilizes nucleophilic substitution where the hydroxyl group of the alcohol reacts with the carboxylate group of methyl benzoate.
Technical Details
The molecular structure of methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride can be represented by its InChI string:
Property | Data |
---|---|
Molecular Formula | C₁₅H₂₂ClNO₃ |
Molecular Weight | 299.79 g/mol |
CAS Number | 1112052-86-4 |
IUPAC Name | Methyl 4-(2-(4-piperidinyl)ethoxy)benzoate hydrochloride |
The compound's structure includes a methoxy group attached to a benzene ring and an ethoxy group linked to a piperidine nitrogen, which contributes to its unique chemical behavior .
Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride can participate in various chemical reactions typical for esters and amines.
Reactions Include:
The mechanism of action for methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes within biological systems. The compound may modulate the activity of these targets, leading to various therapeutic effects. Although specific pathways are not fully elucidated, it is believed that its piperidine structure plays a crucial role in binding affinity and selectivity towards biological targets .
Property | Value |
---|---|
Appearance | White crystalline powder |
Melting Point | Not available |
Boiling Point | Not available |
Density | Not available |
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties indicate that methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is suitable for various applications in scientific research and pharmaceuticals .
Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride finds numerous applications across different fields:
The synthesis of Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride relies on convergent strategies that assemble the piperidine-benzoate hybrid scaffold through sequential functionalization. A predominant route involves nucleophilic substitution between methyl 4-hydroxybenzoate and β-haloethylpiperidine derivatives (e.g., 1-(2-chloroethyl)piperidine hydrochloride). This reaction is typically facilitated by a base such as potassium carbonate, which deprotonates the phenolic hydroxyl group and activates the alkyl halide for ether bond formation [5]. Alternative pathways include Mitsunobu reactions using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP) to couple 4-hydroxybenzoate esters with 2-(piperidin-1-yl)ethanol under inert conditions at 0–20°C [5]. The latter approach offers superior regioselectivity but requires stringent anhydrous handling.
Post-etherification, esterification or transesterification may be employed if the carboxylic acid precursor is used. For example, 4-[2-(piperidin-1-yl)ethoxy]benzoic acid undergoes methanol esterification under acid catalysis (e.g., HCl or H₂SO₄) to yield the methyl ester [6]. This stepwise strategy isolates the ether linkage formation prior to esterification, minimizing side reactions.
Table 1: Key Reaction Components for Hybrid Scaffold Synthesis
Component | Role | Examples |
---|---|---|
Piperidine Building Block | Nucleophile precursor | 1-(2-Chloroethyl)piperidine hydrochloride |
Benzoate Component | Electrophile precursor | Methyl 4-hydroxybenzoate |
Coupling Agents | Ether bond formation | K₂CO₃, DIAD/TPP |
Solvent System | Reaction medium | Amyl acetate/water, tetrahydrofuran (THF) |
Regioselectivity in etherification is critical due to the potential for O- versus N-alkylation and competing aromatic ring substitutions. Methyl 4-hydroxybenzoate’s phenolic oxygen exhibits higher nucleophilicity than the piperidine nitrogen under mild conditions (60–80°C), favoring O-alkylation. Solvent optimization further enhances selectivity: polar aprotic solvents like acetone or THF improve yield, while protic solvents (e.g., ethanol) promote undesired side products [6]. Reaction times of 5–13 hours in refluxing amyl acetate/water mixtures achieve >90% conversion, with the biphasic system simplifying impurity removal [6].
Esterification protocols face challenges from hydrolytic degradation. Classical Fischer esterification (methanol/H⁺) requires controlled water removal to shift equilibrium toward ester formation. Alternatively, silyl protection (e.g., trimethylsilyl chloride) of the ether intermediate prior to esterification suppresses hydrolysis [8]. For ortho-substituted analogs like Methyl-2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride, steric hindrance necessitates microwave-assisted catalysis to accelerate esterification [8].
Scaling laboratory synthesis to industrial production faces three primary hurdles: solvent safety, thermal management, and purification efficiency. Methyl ethyl ketone (MEK)—a common solvent in early routes—poses flammability risks and requires costly handling infrastructure. Replacement with amyl acetate/water systems improves safety and enables direct aqueous workup, though solvent recovery remains energy-intensive [6].
Thermal degradation during prolonged reflux (e.g., 13-hour reactions) generates impurities like de-alkylated piperidine or ester-hydrolyzed acids. Continuous-flow reactors mitigate this by reducing residence times and enabling precise temperature control. A reported pilot-scale process achieves 85% yield at 100 g/batch using tubular reactors with inline HPLC monitoring [6].
Purification of the hydrochloride salt demands chromatography-free methods. Crystallization kinetics are optimized by seeding with pure crystals and controlled cooling ramps (1°C/min), suppressing oiling-out. For final products, micronization ensures consistent particle size distribution (<50 μm), critical for downstream pharmaceutical formulation [3] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1